Cas no 922983-37-7 (1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea)

1-(4-Butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic urea derivative featuring a butylphenyl group and a methyl-substituted indole moiety. This compound is of interest in medicinal chemistry and biochemical research due to its potential as a modulator of protein-protein interactions or enzyme activity. Its structure allows for selective binding to biological targets, making it a useful scaffold for drug discovery and mechanistic studies. The butylphenyl group enhances lipophilicity, while the indole core contributes to aromatic stacking interactions, improving binding affinity. This compound is typically utilized in research settings for investigating kinase inhibition or receptor modulation, offering a balance of solubility and stability for in vitro applications.
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea structure
922983-37-7 structure
Product name:1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
CAS No:922983-37-7
MF:C20H23N3O
Molecular Weight:321.416124582291
CID:5498461

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-(4-butylphenyl)-3-(1-methylindol-3-yl)urea
    • 1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
    • インチ: 1S/C20H23N3O/c1-3-4-7-15-10-12-16(13-11-15)21-20(24)22-18-14-23(2)19-9-6-5-8-17(18)19/h5-6,8-14H,3-4,7H2,1-2H3,(H2,21,22,24)
    • InChIKey: REWVDMHZYGVBFG-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C(CCCC)C=C1)C(NC1C2=C(N(C)C=1)C=CC=C2)=O

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2740-0367-2mg
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
922983-37-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2740-0367-100mg
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
922983-37-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2740-0367-50mg
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
922983-37-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2740-0367-20mg
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
922983-37-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2740-0367-2μmol
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
922983-37-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2740-0367-10μmol
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
922983-37-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2740-0367-20μmol
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
922983-37-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2740-0367-3mg
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
922983-37-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2740-0367-5μmol
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
922983-37-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2740-0367-4mg
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
922983-37-7 90%+
4mg
$66.0 2023-05-16

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea 関連文献

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)ureaに関する追加情報

Professional Introduction to 1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS No: 922983-37-7)

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea, identified by its CAS number 922983-37-7, is a significant compound in the field of chemical and biomedical research. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and molecular biology. The molecular structure of 1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea consists of a phenyl ring substituted with a butyl group at the fourth position, coupled with an indole moiety linked through a urea functional group. This configuration imparts specific chemical and biological characteristics that make it a valuable candidate for further investigation.

The butylphenyl moiety in the compound contributes to its lipophilicity, which is a critical factor in drug design, particularly for oral bioavailability and membrane permeability. The presence of the indole ring, a well-known pharmacophore in medicinal chemistry, suggests potential interactions with biological targets such as receptors and enzymes. These features have positioned 1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea as a compound of interest for developing novel therapeutic agents.

In recent years, there has been a surge in research focused on indole derivatives due to their diverse biological activities. The indole ring in 1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been studied for its potential roles in modulating various biological pathways, including those involved in inflammation, neurodegeneration, and cancer. For instance, studies have shown that indole derivatives can interact with transcription factors and signaling pathways, leading to therapeutic effects. The addition of the urea functional group further enhances the compound's versatility, allowing for modifications that could improve its binding affinity and selectivity.

The methyl group at the 1-position of the indole ring in 1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is another key feature that influences its chemical behavior. This methyl group can affect the electronic properties of the indole ring, thereby influencing its reactivity and interactions with biological targets. Additionally, the urea linkage provides a site for further chemical modifications, enabling the synthesis of analogs with tailored properties. These modifications are crucial for optimizing drug candidates for clinical use.

The synthesis of 1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the butyl group onto the phenyl ring typically involves Friedel-Crafts alkylation, while the coupling of the indole ring to the urea moiety can be achieved through condensation reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance yield and purity. These synthetic strategies highlight the compound's complexity and the expertise required for its preparation.

The pharmacological profile of 1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been explored in various preclinical studies. These studies have revealed potential therapeutic applications across multiple disease areas. For example, preliminary data suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Furthermore, its interaction with specific enzymes has been investigated for potential roles in cancer treatment. The ability of this compound to modulate multiple targets makes it an attractive candidate for developing combination therapies.

The development of novel drug candidates relies heavily on high-throughput screening technologies to identify compounds with desirable biological activities. In this context, 1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been utilized in screens targeting various diseases. Its unique structural features have allowed it to stand out among other compounds tested, demonstrating promising activity in early-stage evaluations. These findings have prompted further investigation into its mechanism of action and potential clinical applications.

The future directions for research on 1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-y)urea include exploring its efficacy in vivo and optimizing its pharmacokinetic properties. Preclinical studies are essential for understanding how this compound behaves within complex biological systems and identifying any potential side effects or toxicity profiles. Additionally, computational modeling techniques can be employed to predict how modifications to its structure might enhance its therapeutic potential.

In conclusion, 1-(4-butylphenyl)-3-(1-methyl-H-indol-y)urea (CAS No: 922983- 37 7) is a compound with significant promise in the realm of chemical and biomedical research. Its unique structural features make it a valuable candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

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